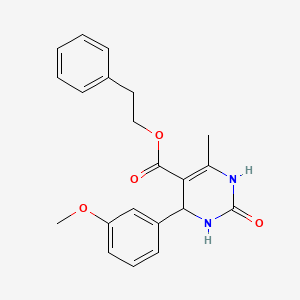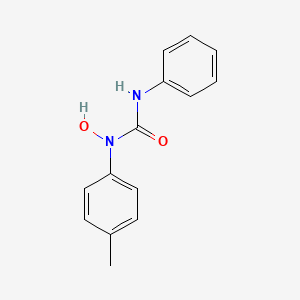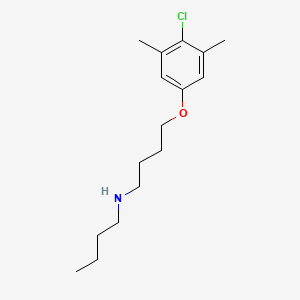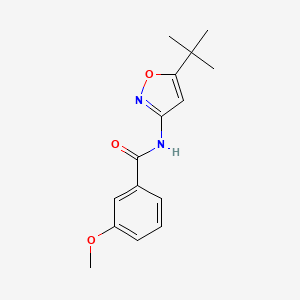![molecular formula C17H16N2O5 B4989212 N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide, commonly known as Nitrofen, is a synthetic compound that has been extensively researched for its applications in various fields. Nitrofen is a nitroaromatic herbicide that is widely used for controlling weeds in crops. However, due to its potential toxicity, Nitrofen has attracted a lot of attention from researchers in the scientific community. In
Aplicaciones Científicas De Investigación
Nitrofen has been extensively studied for its applications in various fields such as agriculture, medicine, and environmental science. In agriculture, Nitrofen is used as a herbicide for controlling weeds in crops. Nitrofen has also been studied for its potential use as an antifungal agent. In medicine, Nitrofen has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. In environmental science, Nitrofen has been studied for its potential impact on the environment, as it has been found to be persistent in soil and water.
Mecanismo De Acción
The mechanism of action of Nitrofen involves the inhibition of photosynthesis in plants. Nitrofen inhibits the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species (ROS) and ultimately cell death. In cancer cells, Nitrofen inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Nitrofen has been found to have a range of biochemical and physiological effects. In plants, Nitrofen inhibits the production of chlorophyll and other pigments, leading to the yellowing of leaves. In animals, Nitrofen has been found to cause liver damage and reproductive toxicity. In humans, Nitrofen has been associated with the development of cancer and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, Nitrofen also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Nitrofen. One area of research is the development of safer and more effective herbicides that can replace Nitrofen. Another area of research is the investigation of Nitrofen's potential use as an antifungal agent. In medicine, further research is needed to determine the potential use of Nitrofen in the treatment of cancer. Additionally, more research is needed to understand the environmental impact of Nitrofen and to develop strategies for its safe disposal.
Conclusion:
In conclusion, Nitrofen is a synthetic compound that has been extensively researched for its applications in various fields. Nitrofen has been found to have a range of biochemical and physiological effects, both beneficial and harmful. While Nitrofen has several advantages for lab experiments, it also has some limitations, including its potential toxicity. There are several future directions for research on Nitrofen, including the development of safer and more effective herbicides, investigation of Nitrofen's potential use as an antifungal agent, and further research on its potential use in the treatment of cancer.
Métodos De Síntesis
The synthesis of Nitrofen involves the reaction of 2-methoxyphenol with 4-(2-nitrovinyl)phenol in the presence of acetic anhydride and pyridine. This reaction leads to the formation of Nitrofen as a white crystalline solid. The purity of Nitrofen can be improved by recrystallization from ethanol.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(Z)-2-nitroethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-16-5-3-2-4-15(16)18-17(20)12-24-14-8-6-13(7-9-14)10-11-19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUFMRYSRTLPT-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[4-[(Z)-2-nitroethenyl]phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)

![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)

![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
